molecular formula C20H24ClN3O B5570505 1-[[1-(4-氯苯基)环丁基]羰基]-4-(1-甲基-1H-咪唑-2-基)哌啶

1-[[1-(4-氯苯基)环丁基]羰基]-4-(1-甲基-1H-咪唑-2-基)哌啶

货号 B5570505
分子量: 357.9 g/mol
InChI 键: VQZXXXWQUFWDSM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions, starting from basic organic precursors. For example, Kumar et al. (2004) described the synthesis of a potential imaging agent for CB1 receptors, involving a five-step process with a 30% overall yield, demonstrating the complexity and efficiency of such synthetic routes (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds akin to the one is often characterized using techniques such as X-ray diffraction and NMR spectroscopy. Şahin et al. (2012) and Benakaprasad et al. (2007) presented detailed molecular structure analyses of related compounds, highlighting the importance of structural characterization in understanding the compound's properties and potential applications (Şahin et al., 2012); (Benakaprasad et al., 2007).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their molecular structure. The work of Shim et al. (2002) on the molecular interaction of a similar compound with the CB1 cannabinoid receptor offers insights into the chemical behavior and potential receptor interactions of these types of molecules (Shim et al., 2002).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are essential for understanding the practical applications of the compound. Studies like those by Thimmegowda et al. (2009) and Fatma et al. (2017) provide valuable data on these aspects, contributing to the compound's overall characterization (Thimmegowda et al., 2009); (Fatma et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with other substances, stability under various conditions, and potential for forming derivatives, is crucial for the compound's application in different fields. The work by Dandu et al. (2012) on a novel class of compounds with high affinity for histamine-3 receptors illustrates the importance of chemical properties in the development of pharmaceutical agents (Dandu et al., 2012).

科学研究应用

热带疾病的金属基化疗

研究探索了咪唑和哌啶衍生物的金属配合物在热带疾病化疗中的潜力。例如,已经合成了具有克霉唑 (CTZ) 和酮康唑 (KTZ) 的铜和金配合物,其中 CTZ 包含 1H-咪唑基团。这些配合物对克鲁斯锥虫培养物表现出显着的体外活性,表明治疗恰加斯病的希望途径 (Navarro 等,2000)

诊断和治疗性放射性药物

据报道,开发了包含咪唑和哌啶结构用于放射性药物应用的混合配体三羰基配合物。这些涉及 99mTc 的配合物为标记生物活性分子提供了一条途径,有可能增强诊断成像技术和靶向疗法 (Mundwiler 等,2004)

拮抗剂与 CB1 大麻素受体的相互作用

对 N-(哌啶-1-基)-5-(4-氯苯基)-1-(2,4-二氯苯基)-4-甲基-1H-吡唑-3-甲酰胺等分子的研究提供了对与 CB1 大麻素受体分子相互作用的见解。这些相互作用对于理解受体在各种生理过程中的作用以及开发针对 CB1 受体的治疗剂至关重要 (Shim 等,2002)

开发多巴胺受体的高亲和力配体

对 4-杂环哌啶的研究,包括与目标化合物类似的结构,导致发现了对人多巴胺 D4 受体具有选择性的配体。这些发现对于开发精神疾病的治疗具有重要意义,突出了这些结构类别的治疗潜力 (Rowley 等,1997)

材料科学的的发光金属配合物

铼 (I) 三羰基配合物与吡啶官能化的 N-杂环卡宾配体的合成,涉及咪唑结构,展示了在材料科学中的应用。这些配合物表现出独特的发光特性,可能有助于开发新的光学材料和传感器 (Li 等,2012)

未来方向

The future research directions for this compound could include further exploration of its synthesis, characterization of its physical and chemical properties, investigation of its reactivity, and evaluation of its potential biological activities. Given the wide range of activities exhibited by imidazole derivatives, this compound could have potential applications in various fields, including medicinal chemistry and drug discovery .

属性

IUPAC Name

[1-(4-chlorophenyl)cyclobutyl]-[4-(1-methylimidazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O/c1-23-14-11-22-18(23)15-7-12-24(13-8-15)19(25)20(9-2-10-20)16-3-5-17(21)6-4-16/h3-6,11,14-15H,2,7-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQZXXXWQUFWDSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2CCN(CC2)C(=O)C3(CCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。